Tert-butyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate
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Overview
Description
Tert-butyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate is a heterocyclic compound that features an oxazole ring substituted with amino, chloro, and tert-butyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-4-chloro-3-hydroxy-1,2-oxazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The oxazole ring can be reduced under hydrogenation conditions to yield corresponding amines.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Products with various functional groups replacing the chloro group.
Reduction: Amines derived from the reduction of the oxazole ring.
Oxidation: Nitro or nitroso derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, Tert-butyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate serves as a versatile building block for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a precursor for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its unique structure contributes to the development of materials with specific properties such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of Tert-butyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like amino and chloro allows for binding to active sites, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate: Similar structure with a bromo group instead of chloro.
Tert-butyl 5-amino-4-fluoro-1,2-oxazole-3-carboxylate: Similar structure with a fluoro group instead of chloro.
Tert-butyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate: Similar structure with a methyl group instead of chloro.
Uniqueness
Tert-butyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate is unique due to the presence of the chloro group, which can undergo specific chemical reactions not possible with other halogens or substituents
Conclusion
This compound is a compound of significant interest in multiple scientific disciplines
Properties
IUPAC Name |
tert-butyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O3/c1-8(2,3)13-7(12)5-4(9)6(10)14-11-5/h10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBVFGCDXJDXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NOC(=C1Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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